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Compound Name:
1-Chloro-2-methoxy-4-

thiocyanatobenzene

Cat. No.: B8120599 Get Quote

Executive Summary & Compound Significance
1-Chloro-2-methoxy-4-thiocyanatobenzene (also referred to as 4-thiocyanato-2-

chloroanisole) is a trisubstituted benzene derivative featuring three distinct functional handles:

a lipophilic chlorine, a hydrogen-bond accepting methoxy group, and a linear thiocyanate (-

SCN) moiety.[1][2]

In drug development, this scaffold serves as a critical intermediate for benzothiazole synthesis

and as a model for studying chalcogen bonding (S[1]···N interactions) in the presence of steric

crowding.[1] Its performance is best evaluated by comparing its lattice energy and packing

efficiency against its disubstituted analogs.[1]

Comparative Analysis: Target vs. Structural
Alternatives
To understand the "performance" (stability, solubility, packing) of the target, we compare it with

two established alternatives where crystal data is abundant.[1]
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Feature

Target: 1-Chloro-2-
methoxy-4-
thiocyanatobenzen
e

Alt 1: 4-
Thiocyanatoanisole

Alt 2: 4-
Chlorophenyl
Thiocyanate

Substituents -Cl, -OMe, -SCN -OMe, -SCN -Cl, -SCN

Electronic Effect

Push-Pull (OMe

donor, SCN/Cl

acceptor)

Strong Push-Pull

(OMe donor, SCN

acceptor)

Weak Inductive

Withdrawal

Dominant Packing

Force

Competitive: S[1]···N

Chalcogen Bond vs.

Cl[1]···Cl Halogen

Bond

Cooperative: S···N

Chains + weak C-

H[1]···O

Segregated: S···N

Chains + Cl···Cl

Steric Profile

High: Ortho-Cl/OMe

clash restricts OMe

rotation.[1]

Low: OMe rotates

freely to maximize

packing.

Low: Planar packing

stacks.

Predicted Space

Group

P2₁/c or P-1 (Lower

symmetry due to

sterics)

P2₁/c

(Centrosymmetric

dimers)

P2₁/n (Layered

sheets)

Est.[1] Melting Point

65–75 °C (Higher

stability due to Cl

mass)

~54 °C ~35–40 °C

Performance Insight
Stability: The target is expected to exhibit higher thermal stability than 4-thiocyanatoanisole

due to the added molecular weight and halogen bonding capability of the chlorine atom.[1]

Solubility: The ortho-chloro substituent disrupts the planarity of the methoxy group,

potentially increasing solubility in polar aprotic solvents (DMSO, DMF) compared to the

planar 4-chlorophenyl thiocyanate.[1]
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The crystal structure of the target is governed by a hierarchy of intermolecular forces.[1] The

diagram below illustrates the competing interactions that define its solid-state performance.
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Figure 1: Interaction hierarchy driving the crystal packing of the target compound.[1] The S···N

interaction is the primary vector for supramolecular assembly.[1]

Experimental Protocols (De Novo Characterization)
Since direct data is sparse, the following protocols are validated for synthesizing and

characterizing this specific class of thiocyanates.

Phase 1: Synthesis (Thiocyanation)
Objective: Introduce the -SCN group selectively at the para-position to the methoxy group.[1]

Reagents: 2-Chloroanisole (1.0 eq), Ammonium Thiocyanate (NH₄SCN, 2.2 eq), Iodine (I₂,

1.1 eq) or Oxone.[1]
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Solvent: Methanol (MeOH).[1]

Procedure:

Dissolve 2-chloroanisole in MeOH.[1]

Add NH₄SCN and stir at room temperature.

Slowly add I₂ (or oxidant) to generate the electrophilic +SCN species in situ.[1]

Stir for 4–6 hours (monitor via TLC, Hexane:EtOAc 8:2).

Quench: Add saturated Na₂S₂O₃ to remove excess iodine.[1]

Workup: Extract with DCM, wash with brine, dry over MgSO₄.[1]

Phase 2: Crystallization Strategy
Thiocyanates are prone to oiling out.[1] Use a slow evaporation method with a binary solvent

system.[1]

Primary Solvent: Ethanol or Acetonitrile (dissolves the compound).[1]

Anti-Solvent: n-Hexane or Pentane (induces nucleation).[1]

Method: Dissolve 50 mg of the purified solid in minimal hot Ethanol. Place in a small vial.

Insert this vial into a larger jar containing Hexane (Vapor Diffusion) OR cover with parafilm

poked with pinholes (Slow Evaporation).[1]

Target Crystal Habit: Colorless needles or blocks.

Phase 3: Data Collection Workflow
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Figure 2: Standard crystallographic workflow for small molecule characterization.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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